
Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate, also known as potassium oxalate, is a chemical compound with the formula K2C2O4. It is a white, crystalline powder that is soluble in water. Potassium oxalate is used in various scientific research applications, including as a reducing agent and a complexing agent.
Mécanisme D'action
Potassium oxalate acts as a reducing agent by donating electrons to other compounds. It also acts as a complexing agent by forming complexes with metal ions. The mechanism of action of Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate in the synthesis of nanoparticles involves the reduction of silver ions to silver nanoparticles by Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate. The reduction reaction is catalyzed by the presence of Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate.
Biochemical and Physiological Effects:
Potassium oxalate has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. It has also been shown to have antioxidant properties. However, it is important to note that Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate can be toxic if ingested in large quantities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate in lab experiments is its reducing and complexing properties. It is also readily available and relatively inexpensive. However, one limitation is its toxicity if ingested or inhaled. It is important to handle Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate with care and to follow proper safety protocols.
Orientations Futures
There are several future directions for research involving Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate. One area of research could be the synthesis of new organic compounds using Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate as a starting material. Another area of research could be the use of Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate in the synthesis of other nanoparticles, such as gold nanoparticles. Additionally, the potential applications of Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate in the field of medicine, such as in the treatment of bacterial infections or as an antioxidant, could be explored.
Méthodes De Synthèse
Potassium oxalate can be synthesized by reacting oxalic acid with Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate hydroxide. The reaction produces water and Dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate oxalate. The reaction can be represented by the following equation:
H2C2O4 + 2KOH → K2C2O4 + 2H2O
Applications De Recherche Scientifique
Potassium oxalate has various scientific research applications. It is used as a reducing agent in the synthesis of nanoparticles, such as silver nanoparticles. It is also used as a complexing agent in the determination of metal ions, such as calcium, magnesium, and iron. Potassium oxalate is also used in the synthesis of organic compounds, such as oxalic acid esters.
Propriétés
Numéro CAS |
18905-34-5 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
dipotassium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate |
InChI |
InChI=1S/C6H4O6.2K/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8,11-12H;;/q;2*+1/p-2 |
Clé InChI |
YPZJKGUPDHLSTO-UHFFFAOYSA-L |
SMILES |
C1(=C(C(=O)C(=C(C1=O)O)[O-])[O-])O.[K+].[K+] |
SMILES canonique |
C1(=C(C(=O)C(=C(C1=O)O)[O-])[O-])O.[K+].[K+] |
Numéros CAS associés |
1887-02-1 (di-hydrochloride salt) |
Synonymes |
tetrahydroxy-1,4-benzoquinone tetrahydroxy-1,4-benzoquinone disodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



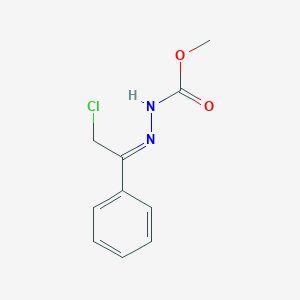

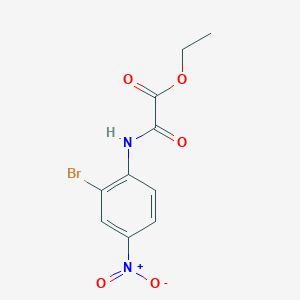
![3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone](/img/structure/B231543.png)
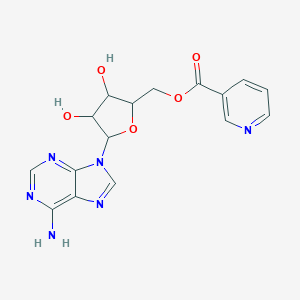
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)
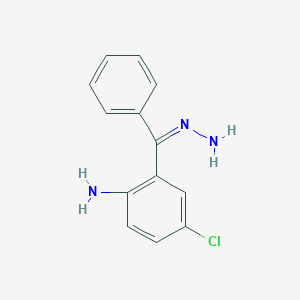
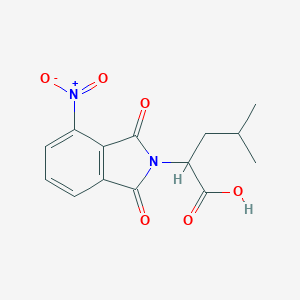

![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)

![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)
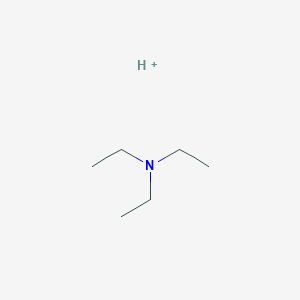
![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)